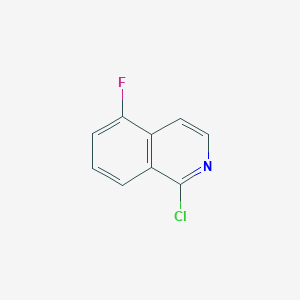

1-Chloro-5-fluoroisoquinoline

描述

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The isoquinoline scaffold is a fundamental structural unit in organic and heterocyclic chemistry. It is a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is prevalent in a vast array of naturally occurring alkaloids, many of which exhibit significant biological activities, such as papaverine. rsc.orgrsc.org The inherent properties of the isoquinoline ring system make it a privileged scaffold in drug discovery and a versatile building block in organic synthesis. rsc.orgmdpi.com

The development of synthetic methodologies to construct and functionalize the isoquinoline core has been a major focus of chemical research. nih.govorganic-chemistry.org Traditional methods like the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions have been foundational for decades, while modern techniques, often involving transition metal catalysis, have expanded the synthetic toolbox, allowing for the creation of complex and diversely substituted isoquinolines. rsc.orgrsc.orgnih.gov These compounds are crucial intermediates for producing pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.net

Role of Fluorine and Chlorine Substitutions in Modulating Isoquinoline Reactivity

The introduction of halogen atoms, specifically fluorine and chlorine, onto the isoquinoline framework dramatically alters its chemical reactivity and physical properties. Halogens are frequently employed as versatile handles in organic synthesis, primarily serving as excellent leaving groups in nucleophilic substitution and cross-coupling reactions. researchgate.net

Chlorine Substitution: A chlorine atom, such as the one at the C1 position in 1-Chloro-5-fluoroisoquinoline, is a key reactive site. The C1 position of the isoquinoline ring is activated towards nucleophilic attack, and the chlorine atom can be readily displaced by a variety of nucleophiles. It can also participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity makes chloro-substituted isoquinolines valuable precursors for the synthesis of more complex, functionalized molecules. google.com

The dual presence of both chlorine and fluorine atoms, as in this compound, offers opportunities for selective and sequential chemical transformations, making such compounds highly valuable in the construction of multifunctionalized heterocyclic systems. chemshuttle.com

Overview of Research Trajectories for Multifunctionalized Heterocyclic Compounds

Current research in heterocyclic chemistry is increasingly directed towards the synthesis and application of multifunctionalized compounds. acs.org There is a significant trend in developing novel and efficient synthetic methods to access complex heterocyclic structures with precisely controlled substitution patterns. numberanalytics.com This drive is largely fueled by the demand for new therapeutic agents with high potency and selectivity, as well as for advanced materials with tailored electronic and photophysical properties. researchgate.netnih.gov

The exploration of nanocatalysts and green chemistry principles is shaping the future of heterocyclic synthesis, aiming for more sustainable and environmentally benign processes. numberanalytics.comresearchgate.net Computational methods are also playing an increasingly important role in the design of synthetic routes and in predicting the properties of novel heterocyclic compounds. numberanalytics.com For multifunctional molecules like this compound, research efforts are likely to focus on leveraging the distinct reactivity of the chloro and fluoro substituents to build molecular complexity and to explore their potential as core structures in the development of new kinase inhibitors, antiviral agents, or other biologically active compounds. rsc.orgchemshuttle.com

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 435278-02-7 | fluorochem.co.ukepa.gov |

| Molecular Formula | C₉H₅ClFN | cookechem.comuni.lu |

| Molecular Weight | 181.59 g/mol | cookechem.com |

| InChI Key | HPKPOKQSRYDGAM-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C(=C1)F | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKPOKQSRYDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623860 | |

| Record name | 1-Chloro-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435278-02-7 | |

| Record name | 1-Chloro-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms

Reactivity of Halogen Atoms at C1 and C5 Positions

The two halogen atoms, chlorine at C1 and fluorine at C5, exhibit markedly different reactivities. The C1 position is directly influenced by the electron-withdrawing effect of the adjacent imine nitrogen, which stabilizes the intermediate formed during nucleophilic substitution. This activation makes the C1-chloro group the primary site for transformations. In contrast, the C5-fluoro group, located on the carbocyclic ring, is less activated and generally requires more forcing conditions or specific catalytic systems to react.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the 1-Chloro-5-fluoroisoquinoline scaffold. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing isoquinoline (B145761) nitrogen is crucial for stabilizing this intermediate, thereby facilitating the reaction.

The chlorine atom at the C1 position is highly susceptible to displacement by a wide range of nucleophiles. The proximity of the ring nitrogen atom effectively stabilizes the negative charge that develops in the Meisenheimer complex intermediate, lowering the activation energy for the substitution at this site. This heightened reactivity is characteristic of halogens at the α-position in N-heterocyclic systems like quinolines and isoquinolines. researchgate.netmdpi.com

Reactions with various nucleophiles such as amines, alkoxides, and thiols proceed selectively at the C1 position, leaving the C5-fluoro substituent intact. For instance, the reaction of 1-chloro-3-chloroisoquinoline with adamantane-containing amines under palladium catalysis shows selective substitution at the more activated position, illustrating the inherent reactivity differences of halogens on the isoquinoline core. While not a direct SNAr reaction, palladium-catalyzed aminations often follow similar reactivity patterns governed by the electrophilicity of the carbon center. dntb.gov.ua

Table 1: Illustrative Examples of SNAr Reactions at C1 of Chloro-Substituted N-Heterocycles This table presents typical conditions for SNAr on related chloro-substituted nitrogen heterocycles to illustrate the expected reactivity at the C1 position of this compound.

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

| 4-Chloroquinoline | 1,2,4-Triazole | NaH, DMF | 4-(1H-1,2,4-triazol-1-yl)quinoline | High | researchgate.net |

| 2,4-Dichloroquinazoline | Aniline | EtOH, reflux | 2-Chloro-4-anilinoquinazoline | Good | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | EtOH, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | N/A | mdpi.com |

The fluorine atom at the C5 position is considerably less reactive towards traditional SNAr reactions compared to the chlorine at C1. It is located on the benzenoid portion of the isoquinoline ring and is not directly activated by the ring nitrogen. Therefore, displacing the C5-fluorine via an SNAr mechanism typically requires harsh reaction conditions (high temperatures and pressures) or the presence of additional strong electron-withdrawing groups on the carbocyclic ring, which are absent in this molecule. In most synthetic applications involving sequential functionalization, the C1-chloro group is selectively replaced while the C5-fluoro group remains, serving as a stable substituent or a handle for later-stage transformations under different reaction manifolds, such as transition-metal-catalyzed cross-coupling.

The regioselectivity of SNAr reactions on this compound is overwhelmingly dictated by the electronic activation provided by the ring nitrogen. The C1 position's α-relationship to the nitrogen atom is the determining factor, making it the exclusive site for nucleophilic attack under standard SNAr conditions.

In the context of leaving group ability in SNAr, the typical trend observed in aliphatic substitutions (I > Br > Cl > F) is often inverted. Fluorine's high electronegativity strongly polarizes the C-F bond and, more importantly, potently stabilizes the negative charge in the rate-determining Meisenheimer intermediate through its inductive effect. However, for regioselectivity in a molecule like this compound, the positional electronic activation is far more significant than the intrinsic leaving group ability. The stabilization of the transition state for attack at C1 is so superior to that for attack at C5 that the C1-Cl bond is cleaved selectively, despite fluorine's potential to be a good leaving group in activated systems. Theoretical and experimental studies on dichloropyrimidines and dinitroquinazolines confirm that regioselectivity is highly sensitive to the electronic environment of the reaction centers. nih.govrsc.org

Transition-metal-catalyzed cross-coupling reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds, often under milder conditions than SNAr and with different selectivity rules.

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base, is a premier method for constructing biaryl structures. libretexts.orgyonedalabs.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

For polyhalogenated heteroaromatic compounds, the site-selectivity of the initial oxidative addition step is crucial. This selectivity is governed by a combination of factors, including the carbon-halogen bond dissociation energy (I > Br > Cl) and the electrophilicity of the carbon atom. In N-heterocycles, the most electrophilic positions are often the most reactive in oxidative addition.

In the case of this compound, the C1 position is again the more reactive site. Studies on the closely related 1-chloro-5-bromoisoquinoline have shown that Suzuki-Miyaura coupling occurs selectively at the C1 position, displacing the chloride. nih.gov This indicates that the high electrophilicity of the C1 carbon, due to the adjacent nitrogen, makes the C1-Cl bond more susceptible to oxidative addition by the palladium(0) catalyst than the C-F bond at C5. While C-F bonds can be activated for cross-coupling, it typically requires specialized ligands and conditions. Therefore, selective Suzuki-Miyaura coupling at the C1 position is the expected outcome under standard conditions. nih.govrsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Chloro-N-Heterocycles This table provides examples of reaction conditions used for Suzuki-Miyaura coupling on related substrates, illustrating the likely parameters for selective coupling at the C1 position of this compound.

| Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield | Reference |

| 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 2-Chloro-6-phenylquinoxaline | High | researchgate.net |

| 4-Chloroquinoline derivatives | Various arylboronic acids | Pd(PPh₃)₄ | N/A | N/A | 4-Arylquinoline derivatives | Good | researchgate.net |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 5-Bromo-2-phenylpyridine | 85% | nih.gov |

Reductive Dehalogenation and Hydrogenation

Beyond cross-coupling, the halogen atoms and the isoquinoline ring itself can undergo reductive transformations.

Reductive Dehalogenation: This process involves the removal of a halogen atom and its replacement with a hydrogen atom. For this compound, the C1-Cl bond can be selectively reduced, leaving the C-F bond intact, to yield 5-fluoroisoquinoline. This can be achieved using various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. This reaction is useful for removing the halogen handle after it is no longer needed or for accessing the dehalogenated parent heterocycle.

Hydrogenation: The isoquinoline ring system can be fully or partially reduced through hydrogenation. pharmaguideline.com Catalytic hydrogenation can reduce the pyridine (B92270) portion of the isoquinoline ring to give a tetrahydroisoquinoline derivative. rsc.org For example, asymmetric hydrogenation of isoquinolinium salts, often using iridium or rhodium catalysts with chiral ligands, can produce chiral tetrahydroisoquinolines with high enantioselectivity. rsc.org This transformation is significant as the tetrahydroisoquinoline scaffold is a core component of many natural products and pharmaceuticals. wikipedia.orgslideshare.net In the case of this compound, hydrogenation could potentially lead to chiral 1-chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives.

Functionalization of the Isoquinoline Ring System

The isoquinoline ring is a versatile scaffold that allows for functionalization at various positions, either through modification of existing substituents or through direct C-H functionalization. nih.gov

Reactions at C3, C4, C6, C7, and C8 Positions

While the C1 position is readily functionalized via the chloro substituent, other positions on the isoquinoline ring can also be modified.

C3 and C4 Positions: The pyridine ring of the isoquinoline nucleus can be functionalized at the C3 and C4 positions. nih.gov Methods for introducing substituents at these positions often involve building the isoquinoline ring from appropriately substituted precursors or via metal-catalyzed C-H activation strategies.

C6, C7, and C8 Positions: The benzene (B151609) ring portion of the molecule can be functionalized through electrophilic aromatic substitution, although the directing effects of the fused pyridine ring and the existing fluorine atom must be considered. A more common strategy for regioselective functionalization is to introduce a halogen at a specific position (e.g., creating 1-chloro-5-fluoro-7-iodoisoquinoline) and then use this second halogen as a handle for cross-coupling reactions, as described in the sequential coupling section. A patent has demonstrated a reaction at the C7 position of a 1-chloro-5-fluoro-isoquinoline derivative, where a cyano group at C7 is involved in subsequent transformations, highlighting the possibility of manipulating substituents at this position. google.com

Introduction of Diverse Functional Groups

The synthetic methodologies discussed allow for the introduction of a wide array of functional groups onto the this compound core, significantly expanding its chemical diversity.

Alkyl and Aryl Groups: These are typically introduced via Suzuki-Miyaura, Negishi, or Stille cross-coupling reactions at the C1 position. mdpi.com

Alkenyl and Alkynyl Groups: Heck and Sonogashira couplings, respectively, are the primary methods for installing these unsaturated moieties at C1. wikipedia.orgwikipedia.org These groups can then serve as handles for further synthetic elaborations.

Heteroatom Nucleophiles: The Buchwald-Hartwig amination is a key method for introducing nitrogen-based nucleophiles (amines, amides). wikipedia.org Similarly, related palladium-catalyzed reactions can be used to form C-O (ether) and C-S (thioether) bonds. A patent demonstrates the nucleophilic substitution of the C1-chlorine by sodium 3-aminopropanoate, showcasing the introduction of a functionalized heteroatom nucleophile. google.com

The ability to introduce this wide range of functionalities makes this compound a valuable building block for synthesizing complex molecules with potential applications in medicinal chemistry and materials science. wikipedia.org

Derivatization Pathways for Orthogonal Functionalization

The strategic derivatization of the this compound core is pivotal for the synthesis of a diverse array of chemical entities with potential applications in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C1 and C5 positions offers a valuable platform for orthogonal functionalization, a synthetic strategy that allows for the selective reaction of one functional group in the presence of another. This selectivity is primarily governed by the differential reactivity of the C-Cl and C-F bonds under specific reaction conditions.

The carbon-chlorine bond at the C1 position of the isoquinoline ring is inherently more reactive towards certain transformations, such as palladium-catalyzed cross-coupling reactions, compared to the more robust carbon-fluorine bond at the C5 position. This disparity in reactivity is a cornerstone of the orthogonal functionalization of this molecule.

Selective Functionalization at the C1-Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for the selective derivatization of the C1 position of the this compound scaffold. The enhanced reactivity of the C1-chloro group is attributed to the electronic properties of the isoquinoline ring system, where the nitrogen atom activates the C1 position for oxidative addition to the palladium catalyst.

Research on dihalo-substituted isoquinolines has demonstrated the feasibility of selective functionalization. For instance, in the case of 1,3-dichloroisoquinoline, palladium-catalyzed Suzuki coupling with arylboronic acids occurs exclusively at the C1 position, leaving the C3-chloro group intact rsc.org. Similarly, studies on 1-chloro-5-bromoisoquinoline have shown that Suzuki-Miyaura coupling selectively proceeds at the C1 position nih.gov. Given that the C-Br bond is generally more reactive than the C-Cl bond in such catalytic cycles, this finding strongly supports the heightened reactivity of the C1 position over the C5 position in this compound. The C-F bond is significantly stronger than the C-Cl bond, making it less susceptible to oxidative addition under typical Suzuki-Miyaura conditions quora.com.

This selective reactivity allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C1 position while preserving the C5-fluoro substituent for subsequent transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling at the C1-Position

| Reactant 1 | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Reference |

| This compound (analog) | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 1-Aryl-5-fluoroisoquinoline (analog) | nih.gov |

| 1,3-Dichloroisoquinoline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 1-Phenyl-3-chloroisoquinoline | rsc.org |

Functionalization at the C5-Position

Following the selective functionalization of the C1 position, the fluorine atom at the C5 position can be targeted for further derivatization. The C-F bond, being the strongest carbon-halogen bond, typically requires more forcing reaction conditions or specialized catalytic systems for its activation.

Alternatively, advancements in catalysis have led to methods for the cross-coupling of aryl fluorides. These often involve the use of specific ligands that can facilitate the challenging oxidative addition of the C-F bond to the metal center.

Table 2: Potential Derivatization Pathways at the C5-Position

| Starting Material | Reagent/Catalyst System | Reaction Type | Product |

| 1-Aryl-5-fluoroisoquinoline | Strong Nucleophile (e.g., NaOMe, KSR) | Nucleophilic Aromatic Substitution (SNAr) | 1-Aryl-5-substituted-isoquinoline |

| 1-Aryl-5-fluoroisoquinoline | Specialized Pd or Ni catalyst with specific ligands/conditions | Cross-Coupling | 1-Aryl-5-(new substituent)-isoquinoline |

By employing a sequential approach of first targeting the more reactive C1-chloro position with milder palladium-catalyzed cross-coupling reactions, followed by the functionalization of the less reactive C5-fluoro position under more vigorous conditions or with specialized reagents, a wide variety of disubstituted isoquinoline derivatives can be accessed in a controlled and predictable manner. This orthogonal strategy is a powerful tool for building molecular complexity from the this compound scaffold.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of organic molecules. numberanalytics.com By calculating the electron density, DFT can predict a wide range of properties, from molecular geometries to reaction energetics.

DFT calculations are instrumental in mapping the electronic landscape of 1-Chloro-5-fluoroisoquinoline. These calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

The presence of two halogen atoms, chlorine at the 1-position and fluorine at the 5-position, significantly influences the electronic properties of the isoquinoline (B145761) ring. The lability of the carbon-halogen bond at the 1-position is a key characteristic, making it a primary site for nucleophilic substitution. whiterose.ac.uk Computational models, such as those employing DFT, can predict reactive sites by analyzing electron density and frontier molecular orbitals. The electron-withdrawing nature of the fluorine atom further modulates the reactivity of the entire molecule.

| Property | Description | Significance for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| Electrostatic Potential Map | A visual representation of charge distribution. | Highlights electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack, respectively. |

| Atomic Charges | Calculated charge on each atom. | Quantifies the polarity of bonds and the reactivity of specific atoms. |

This table is based on general principles of DFT analysis and its application to understanding molecular reactivity.

DFT calculations are pivotal in elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify intermediates and, crucially, the transition states that govern the reaction rates. numberanalytics.comdiva-portal.org For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this compound, DFT can model the formation of the Meisenheimer complex (a σ-complex intermediate) and the subsequent departure of the leaving group. diva-portal.org

The energy barriers associated with these transition states can be calculated, providing a quantitative measure of the reaction's feasibility and kinetics. diva-portal.org These theoretical studies can also shed light on the regioselectivity of reactions, explaining why a particular isomer is formed preferentially.

The fluorine atom at the 5-position exerts a significant electron-withdrawing effect through induction, which has a profound impact on the reactivity of the 1-chloro substituent. DFT calculations can quantify this effect by analyzing the charge distribution and orbital energies. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbon atom at the 1-position, making it more susceptible to nucleophilic attack. This activation is a key principle in the design of SNAr reactions involving fluorinated aromatic compounds. umich.edu

Computational studies can compare the reactivity of this compound with its non-fluorinated or differently substituted analogs to isolate and understand the specific contribution of the fluorine substituent. This allows for a rational approach to tuning the reactivity of the isoquinoline core for various synthetic applications.

Molecular Modeling and Simulation

Beyond the electronic-level detail of DFT, molecular modeling and simulation provide insights into the dynamic and macroscopic properties of chemical systems. researchgate.net These methods are particularly useful for understanding how the three-dimensional shape of a molecule and its environment influence its reactivity.

Molecular modeling can be used to visualize and quantify the steric bulk around reactive sites. In the case of this compound, while electronic factors often dominate, steric hindrance can play a role in modulating reactivity, especially with bulky nucleophiles or reagents. By building three-dimensional models and calculating steric maps, chemists can anticipate potential steric clashes that might hinder a desired reaction pathway. However, in some reactions, steric hindrance may not significantly affect reactivity. acs.org

The choice of solvent can dramatically influence the course of a chemical reaction. Molecular simulations, often in combination with DFT (e.g., using continuum solvent models like PCM), can model the effect of the solvent on the stability of reactants, intermediates, and transition states. Solvation can stabilize charged species, such as the Meisenheimer complex in an SNAr reaction, thereby lowering the activation energy and accelerating the reaction. diva-portal.org

By simulating the reaction in different solvent environments (e.g., polar aprotic vs. nonpolar), computational models can help predict the optimal solvent for a given transformation, leading to improved yields and selectivity.

Correlation of Computational Data with Experimental Observations

The synergy between computational modeling and experimental verification is fundamental to gaining a deep and accurate understanding of the molecular properties and reactivity of this compound. Computational chemistry provides predictive insights into structures, energies, and spectroscopic characteristics that are often challenging to probe experimentally. whiterose.ac.uk Conversely, experimental data are essential for validating and refining computational models, ensuring they provide a correct representation of the molecule's behavior. whiterose.ac.uk This collaborative approach allows for the interpretation of complex results and the construction of robust models that can predict new properties and reactions. whiterose.ac.uk

Research in related halogenated isoquinoline systems demonstrates the common practice of using computational simulations to validate experimental findings. For instance, simulating NMR chemical shifts with software packages that employ methods like Density Functional Theory (DFT) allows for a direct comparison with experimentally obtained spectra. This correlation is crucial for confirming structural assignments and understanding the electronic effects of the halogen substituents.

Structural and Spectroscopic Correlation

The primary method for validating a computed molecular structure is to compare it against experimental data from techniques like X-ray crystallography. While a specific crystal structure for this compound is not widely reported in the provided context, this method provides the benchmark for bond lengths, angles, and conformation in related molecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a precise experimental measurement of a molecule's mass, which can be directly compared to the theoretically calculated exact mass. This comparison serves as a fundamental confirmation of the elemental composition of a synthesized compound.

Table 1: Comparison of Theoretical and Experimental Mass Data for this compound

| Parameter | Computational/Theoretical Value | Experimental Value (Typical) |

| Molecular Formula | C₉H₅ClFN | C₉H₅ClFN |

| Exact Mass | 181.0095 | 181.0094 (from HRMS) |

Note: The experimental value is a typical representation from HRMS analysis for compounds of this nature and serves as an example for correlative purposes.

Predicted Physicochemical Properties

Computational tools are also employed to predict physicochemical properties that can later be verified experimentally. One such property is the collision cross-section (CCS), which relates to the size and shape of an ion in the gas phase. These predictions, often calculated using machine learning models trained on large datasets, can be correlated with experimental values from ion mobility spectrometry (IMS). uni.lu The agreement between predicted and measured CCS values provides confidence in the computed three-dimensional structure of the ion.

Table 2: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 182.01674 | 130.2 |

| [M+Na]⁺ | 203.99868 | 141.9 |

| [M-H]⁻ | 180.00218 | 132.5 |

| [M+K]⁺ | 219.97262 | 136.7 |

Data sourced from computational predictions. uni.lu Experimental verification would be required to establish a direct correlation.

Mechanistic Insights

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling transition states and reaction intermediates that may be too transient to detect experimentally. whiterose.ac.uk For this compound, computational studies can rationalize the chemoselectivity observed in its synthesis. For example, the noted lability of the carbon-halogen bond at the C-1 position of the isoquinoline ring can be explained by calculating the energy profiles for nucleophilic substitution at different positions on the ring. whiterose.ac.uk These calculations can reveal why certain reaction pathways are energetically favored, thus correlating the computational model with the observed experimental product distribution.

Applications in Advanced Organic Synthesis As a Building Block

Scaffold Design in Medicinal Chemistry Research

The isoquinoline (B145761) core is present in numerous biologically active compounds, making it a valuable scaffold for the development of new therapeutic agents.

Synthesis of Analogues for Drug Discovery Programs

In typical drug discovery programs, a starting scaffold like a substituted isoquinoline would be chemically modified to create a library of related compounds, or analogues. The reactivity of the C1-chloro group would, in principle, allow for the introduction of various amines, alcohols, thiols, and carbon-based nucleophiles to explore the structure-activity relationship (SAR) of the resulting derivatives.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. This allows for rapid diversification and optimization of properties. While the concept is widely applied, specific examples of attaching the 1-chloro-5-fluoroisoquinolyl moiety to a complex molecule via an LSF strategy are not documented.

Exploration of Chemical Space with Bridged and Polycyclic Systems

Building three-dimensional complexity from flat aromatic scaffolds is a key goal in modern medicinal chemistry to access novel biological targets. There are no specific published methods detailing the use of 1-Chloro-5-fluoroisoquinoline to create bridged or other complex polycyclic systems.

Precursor for Complex Heterocyclic Structures

The inherent reactivity of the isoquinoline ring system and its substituents allows it to serve as a starting point for more elaborate heterocyclic structures.

Formation of Fused Ring Systems (e.g., Pyrrolo[2,1-a]isoquinolines)

The pyrrolo[2,1-a]isoquinoline core is found in many alkaloids with significant biological activities, including antitumor properties. The synthesis of this fused system often involves the cyclization of an isoquinoline derivative with a suitable partner. While numerous methods exist to create this scaffold, a synthetic route starting specifically from this compound is not described in the available literature.

Construction of Polyhalogenated Isoquinoline Derivatives for Sequential Reactions

Creating polyhalogenated scaffolds allows for programmed, stepwise reactions at different positions on the molecule. This is a valuable tool for building complex molecular architecture. Methodologies describing the further halogenation of this compound to create such derivatives for sequential reactions have not been reported.

Role in Materials Science and Industrial Applications

The incorporation of fluorine atoms into organic molecules is a well-established strategy in materials science to fine-tune the electronic and physical properties of materials. The presence of the fluorine atom in this compound can impart desirable characteristics to novel materials, such as enhanced thermal stability, improved solubility in organic solvents, and modified electronic properties.

The agrochemical industry also utilizes fluorinated heterocyclic compounds. While direct application of this compound as a pesticide or herbicide is not documented, its role as a key intermediate in the synthesis of more complex and potent agrochemicals is a plausible area of application. The unique substitution pattern could lead to the development of new active ingredients with improved efficacy and environmental profiles.

Table 2: Potential Applications in Materials Science

| Application Area | Desired Property Enhancement |

| Organic Electronics (e.g., OLEDs) | Improved electron transport, increased efficiency and stability |

| Performance Polymers | High thermal stability, specific optical properties |

| Agrochemicals | Intermediate for novel active ingredients |

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 1-chloro-5-fluoroisoquinoline often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research is increasingly directed towards the development of more efficient and environmentally benign synthetic protocols. Key areas of focus include the adoption of catalytic systems and the exploration of greener reaction conditions.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid and uniform heating. | Faster reaction rates, higher yields, and reduced side products. |

| Ruthenium Catalysis in PEG | C–H/N–N activation and annulation without external oxidants. | Avoidance of harsh reagents and use of a recyclable, biodegradable solvent. |

| Transition Metal Catalysis | Efficient and selective bond formation. | Fewer synthetic steps, higher atom economy, and milder reaction conditions. |

Expanding the Scope of Functionalization and Derivatization

The functionalization of the this compound core is crucial for tuning its physicochemical properties and biological activity. The presence of the chloro and fluoro substituents already influences the electronic nature of the isoquinoline (B145761) ring, and further derivatization can provide access to a vast chemical space.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and offer a versatile platform for the functionalization of halogenated heterocycles. nih.gov The chlorine atom at the C1 position of this compound is a prime handle for such transformations, including Suzuki, Stille, and Buchwald-Hartwig amination reactions. Future research will likely focus on optimizing these coupling reactions to achieve high yields and functional group tolerance, enabling the introduction of a wide range of aryl, alkyl, and amino substituents.

Another burgeoning area is the direct C-H functionalization of the isoquinoline nucleus. nih.govrsc.org This atom-economical approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the carbon-hydrogen bonds of the aromatic core. Research into the regioselective C-H activation of this compound will be instrumental in accessing novel derivatives that are otherwise difficult to synthesize. The electronic effects of the existing halogen substituents will play a critical role in directing these reactions.

The development of methods for the selective functionalization at different positions of the isoquinoline ring will be key to creating a diverse library of compounds for various applications. This includes exploring the reactivity of the different C-H bonds on both the pyridine (B92270) and benzene (B151609) rings of the scaffold.

| Functionalization Strategy | Target Position | Potential Substituents |

| Cross-Coupling Reactions | C1 (at the C-Cl bond) | Aryl, alkyl, amino groups |

| C-H Functionalization | Various C-H bonds on the isoquinoline core | Aryl, alkyl, and other functional groups |

Advanced Applications in Bioorganic and Organometallic Chemistry

The unique electronic properties conferred by the chloro and fluoro substituents make this compound an attractive scaffold for applications in bioorganic and organometallic chemistry.

In medicinal chemistry, fluorinated and chlorinated heterocycles are well-represented among FDA-approved drugs. nih.govnih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov The this compound core can serve as a privileged scaffold for the design of novel therapeutic agents. rsc.org For instance, isoquinoline derivatives have shown a wide range of biological activities, and the specific substitution pattern of this compound may lead to the discovery of potent and selective inhibitors of various enzymes or receptors.

In the realm of organometallic chemistry, isoquinoline derivatives are known to act as effective ligands for various transition metals. nih.gov The nitrogen atom of the isoquinoline ring provides a coordination site, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes. These complexes can find applications in catalysis, materials science, and as therapeutic agents themselves in the emerging field of bioorganometallic chemistry. rsc.org Future research could explore the synthesis and catalytic activity of organometallic complexes featuring this compound as a ligand, potentially leading to novel catalysts with unique reactivity and selectivity.

| Field | Potential Application | Rationale |

| Bioorganic/Medicinal Chemistry | Development of novel therapeutic agents. | The chloro and fluoro groups can enhance biological activity and pharmacokinetic properties. |

| Organometallic Chemistry | Design of novel ligands for catalysis. | The nitrogen atom and tunable electronic properties make it a versatile ligand scaffold. |

| Bioorganometallic Chemistry | Development of metal-based therapeutic agents. | Combining the biological activity of the isoquinoline scaffold with the unique properties of metal centers. |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Chloro-5-fluoroisoquinoline, and how can purity be verified?

- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor, while chlorination could use POCl₃. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Purity verification requires ¹H/¹³C NMR (to confirm substitution patterns), HPLC (>95% purity threshold), and mass spectrometry (exact mass confirmation). Ensure reproducibility by documenting reaction times, temperatures, and stoichiometry .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : Use multinuclear NMR (¹⁹F NMR for fluorine, ¹H/¹³C for structural elucidation) to confirm regiochemistry. X-ray crystallography resolves ambiguities in substitution patterns. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Detailed experimental parameters (e.g., solvent, probe frequency) must be reported to enable replication .

Q. How should stability studies be designed for this compound under standard storage conditions?

- Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Include control samples (e.g., sealed under inert gas) to isolate environmental effects. For real-time studies, use LC-MS to identify degradation products. Document humidity, light exposure, and container material to align with ICH guidelines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of fluorination and chlorination in this compound synthesis?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Use DFT calculations to map electron density (e.g., Fukui indices) and predict reactive sites. Experimentally, vary catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. nonpolar) to shift selectivity. Compare kinetic vs. thermodynamic control via time-course studies (quench reactions at intervals, analyze intermediates by GC-MS ). Statistical modeling (e.g., DoE) optimizes parameters .

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways. Validate with kinetic isotope effects (KIE) experiments. Solvent effects can be modeled using COSMO-RS . Compare computed transition states with experimental Eyring plots (from variable-temperature kinetics) to confirm mechanistic pathways .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

- Methodological Answer : Subject the compound to stress testing (e.g., 0.1M HCl/NaOH at 60°C). Use LC-MSⁿ to track degradation products: hydrolysis of the chloro group may yield 5-fluoroisoquinolinol, while fluoride displacement could form phenolic derivatives. Isotope labeling (e.g., ¹⁸O-water) clarifies hydrolysis mechanisms. NMR kinetics (e.g., in situ monitoring) quantifies reaction rates .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent purity, temperature control, or equilibration time. Standardize protocols: use shake-flask method with HPLC quantification, equilibrate for 24–72 hours, and report temperature (±0.1°C). Compare results under inert vs. ambient atmospheres to assess hygroscopicity. Apply QSAR models to predict solubility in untested solvents and validate experimentally .

Guidelines for Rigorous Research Design

- Feasibility : Align experimental scope with available resources (e.g., synchrotron access for crystallography) and ethical guidelines (e.g., waste disposal protocols) .

- Data Interpretation : Use multivariate analysis to distinguish artifacts from true degradation products. For conflicting spectral data, apply 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Reproducibility : Publish full synthetic procedures, including failed attempts, to aid troubleshooting. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。